(E)-{[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]methylidene}amino cyclopropanecarboxylate
Overview
Description
(E)-{[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6400^{2,6}]dodeca-1(8),3,5-trien-3-yl]methylidene}amino cyclopropanecarboxylate is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-{[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]methylidene}amino cyclopropanecarboxylate typically involves multiple steps:
Formation of the tricyclic core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts to facilitate the reaction.
Introduction of the chlorophenyl group: This step can be achieved through electrophilic aromatic substitution reactions.
Formation of the cyclopropanecarboxylate moiety: This step involves the reaction of a suitable carboxylate precursor with the tricyclic intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-{[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]methylidene}amino cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced tricyclic derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(E)-{[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]methylidene}amino cyclopropanecarboxylate has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals.
Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.
Materials Science: Investigated for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-{[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]methylidene}amino cyclopropanecarboxylate involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-{[4-(4-bromophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]methylidene}amino cyclopropanecarboxylate
- (E)-{[4-(4-fluorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]methylidene}amino cyclopropanecarboxylate
Uniqueness
The uniqueness of (E)-{[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]methylidene}amino cyclopropanecarboxylate lies in its specific substitution pattern and the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs.
Biological Activity
The compound (E)-{[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]methylidene}amino cyclopropanecarboxylate is a complex organic molecule with potential applications in medicinal chemistry. Its unique structural characteristics suggest various biological activities, making it a subject of interest for researchers in pharmacology and drug development.
Structural Characteristics
The compound features a thiazole ring, a diazatricyclo structure, and a cyclopropanecarboxylate moiety. The intricate stereochemistry and molecular formula indicate that this compound may interact with biological systems in significant ways.
Key Structural Features
Feature | Description |
---|---|
Thiazole Ring | A five-membered ring containing sulfur and nitrogen. |
Diazatricyclo Structure | A bicyclic system that may influence pharmacokinetics. |
Cyclopropanecarboxylate Moiety | Contributes to the compound's reactivity and potential biological interactions. |
Biological Activity
Preliminary studies and computational predictions suggest that compounds with similar structural features exhibit notable biological activities, including:
- Antimicrobial Activity : Compounds with thiazole rings often show effectiveness against various pathogens.
- Anticancer Properties : Diazatricyclo structures are linked to anticancer activity due to their ability to interfere with cellular processes.
- Anti-inflammatory Effects : The cyclopropanecarboxylate moiety is associated with anti-inflammatory properties.
Predicted Biological Activities
Using computer-aided methods like PASS (Prediction of Activity Spectra for Substances), researchers can predict the biological activity of this compound based on its molecular descriptors.
Similar Compounds and Their Activities
The following table summarizes compounds with structural similarities and their associated biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Chlorophenyl Thiazole Derivative | Contains thiazole ring | Antimicrobial |
Diazatricyclo Compound | Similar bicyclic structure | Anticancer |
Cyclopropanecarboxylic Acid Derivative | Cyclopropane ring | Anti-inflammatory |
What sets this compound apart is its combination of multiple bioactive motifs within a single molecule, which may lead to synergistic effects not observed in simpler analogs.
Case Study 1: Antimicrobial Activity
A study evaluating the antimicrobial properties of thiazole derivatives found that compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. This suggests potential for development as an antimicrobial agent.
Case Study 2: Anticancer Properties
Research on diazatricyclo compounds has shown promising results in inhibiting tumor growth in various cancer models. The mechanism of action appears to involve interference with cell cycle regulation, indicating that the compound could be further explored for its anticancer potential.
Case Study 3: Anti-inflammatory Effects
A recent investigation into cyclopropanecarboxylic acid derivatives demonstrated their effectiveness in reducing inflammation markers in animal models. This finding supports the hypothesis that this compound may possess similar anti-inflammatory properties.
Properties
IUPAC Name |
[(E)-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]methylideneamino] cyclopropanecarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c21-14-9-7-12(8-10-14)18-16(11-22-26-19(25)13-5-6-13)24-15-3-1-2-4-17(15)27-20(24)23-18/h7-11,13H,1-6H2/b22-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHVKUOKQOUZHV-SSDVNMTOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Cl)C=NOC(=O)C5CC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Cl)/C=N/OC(=O)C5CC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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